![molecular formula C10H7F3N2O2 B3165528 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 900019-77-4](/img/structure/B3165528.png)
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
Scientific Research Applications
5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has been studied extensively for its potential applications in drug development. It has been shown to act as an allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is a target for the treatment of various neurological disorders such as anxiety, depression, and schizophrenia. This compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease.
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, have been known to exhibit a broad range of biological activities . They have been used in the development of new drugs targeting various diseases .
Mode of Action
Imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
One of the known pathways involving imidazole derivatives is the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Pharmacokinetics
Some imidazo[1,2-a]pyridine analogues have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
Safety data sheets recommend ensuring adequate ventilation and avoiding dust formation when handling similar compounds .
Advantages and Limitations for Lab Experiments
One advantage of using 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid in lab experiments is its specificity for mGluR5. This allows researchers to study the effects of mGluR5 activation without the confounding effects of other receptors. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 5-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid. One direction is to further investigate its potential as a treatment for neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory bowel disease. Additionally, researchers could investigate the potential of this compound as a tool for studying the role of mGluR5 in synaptic plasticity and cognitive function.
properties
IUPAC Name |
5-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-3-2-4-6-14-8(10(11,12)13)7(9(16)17)15(5)6/h2-4H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDOLBPKZNKPGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=C(N12)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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